molecular formula C15H16O3 B14427428 5-Methoxy-3-methyl-2-propylnaphthalene-1,4-dione CAS No. 80213-77-0

5-Methoxy-3-methyl-2-propylnaphthalene-1,4-dione

Cat. No.: B14427428
CAS No.: 80213-77-0
M. Wt: 244.28 g/mol
InChI Key: ZBRJUDKXLQVSKN-UHFFFAOYSA-N
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Description

5-Methoxy-3-methyl-2-propylnaphthalene-1,4-dione is an organic compound with the molecular formula C15H16O3 . It belongs to the class of naphthoquinones, which are known for their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-3-methyl-2-propylnaphthalene-1,4-dione can be achieved through several synthetic routes. One common method involves the alkylation of 5-methoxy-1,4-naphthoquinone with 3-methyl-2-propyl halide under basic conditions. The reaction typically requires a strong base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar alkylation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-3-methyl-2-propylnaphthalene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the naphthoquinone moiety to hydroquinone derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of hydroquinone derivatives.

    Substitution: Introduction of halogen, nitro, or other functional groups onto the naphthalene ring.

Scientific Research Applications

5-Methoxy-3-methyl-2-propylnaphthalene-1,4-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Methoxy-3-methyl-2-propylnaphthalene-1,4-dione involves its interaction with cellular targets, leading to various biological effects. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential candidate for anticancer therapy. The molecular targets and pathways involved include the inhibition of key enzymes and disruption of cellular redox balance .

Comparison with Similar Compounds

Similar Compounds

    1,4-Naphthoquinone: A parent compound with similar redox properties.

    5-Hydroxy-1,4-naphthoquinone: A hydroxylated derivative with distinct biological activities.

    2-Methyl-1,4-naphthoquinone: A methylated analogue with different reactivity.

Uniqueness

5-Methoxy-3-methyl-2-propylnaphthalene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity, while the propylnaphthalene moiety contributes to its overall stability and biological activity .

Properties

CAS No.

80213-77-0

Molecular Formula

C15H16O3

Molecular Weight

244.28 g/mol

IUPAC Name

5-methoxy-3-methyl-2-propylnaphthalene-1,4-dione

InChI

InChI=1S/C15H16O3/c1-4-6-10-9(2)14(16)13-11(15(10)17)7-5-8-12(13)18-3/h5,7-8H,4,6H2,1-3H3

InChI Key

ZBRJUDKXLQVSKN-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=O)C2=C(C1=O)C=CC=C2OC)C

Origin of Product

United States

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